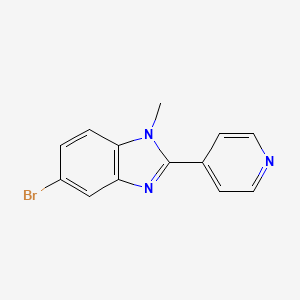
4-Dimethylamino-2-butenoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(dimethylamino)but-2-enoyl chloride is an organic compound with the chemical formula C6H10ClNO. It is a white crystalline solid or powder and is primarily used as an intermediate in organic synthesis, particularly in the production of polymers and high molecular weight compounds .
準備方法
Synthetic Routes and Reaction Conditions
(E)-4-(dimethylamino)but-2-enoyl chloride can be synthesized by reacting (E)-4-(dimethylamino)but-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs at room temperature and involves the conversion of the carboxylic acid group to an acyl chloride group .
Industrial Production Methods
In an industrial setting, the production of (E)-4-(dimethylamino)but-2-enoyl chloride involves the use of large-scale reactors where (E)-4-(dimethylamino)but-2-enoic acid is treated with thionyl chloride under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions
(E)-4-(dimethylamino)but-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Polymerization Reactions: It can be used as a monomer in polymerization reactions to form high molecular weight polymers.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Catalysts: Lewis acids or bases can be used to catalyze the reactions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Polymers: Formed through polymerization reactions.
科学的研究の応用
(E)-4-(dimethylamino)but-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, coatings, and adhesives.
作用機序
The mechanism of action of (E)-4-(dimethylamino)but-2-enoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, leading to the formation of amides and esters. The molecular targets include nucleophilic functional groups, and the pathways involve nucleophilic substitution reactions .
類似化合物との比較
Similar Compounds
(E)-4-(dimethylamino)but-2-enoic acid: The precursor to (E)-4-(dimethylamino)but-2-enoyl chloride.
(E)-4-(dimethylamino)but-2-enamide: A related compound formed by the reaction of (E)-4-(dimethylamino)but-2-enoyl chloride with ammonia.
(E)-4-(dimethylamino)but-2-enoate: An ester derivative formed by the reaction with alcohols.
Uniqueness
(E)-4-(dimethylamino)but-2-enoyl chloride is unique due to its high reactivity as an acylating agent and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, including organic synthesis, polymer chemistry, and pharmaceutical development .
特性
分子式 |
C6H10ClNO |
|---|---|
分子量 |
147.60 g/mol |
IUPAC名 |
4-(dimethylamino)but-2-enoyl chloride |
InChI |
InChI=1S/C6H10ClNO/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3 |
InChIキー |
BOTUQNGRMXZOTH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)





![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)

![tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate](/img/structure/B13872384.png)


![4-[(Quinoxalin-2-ylamino)methyl]benzoic acid](/img/structure/B13872411.png)
![3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine](/img/structure/B13872417.png)
